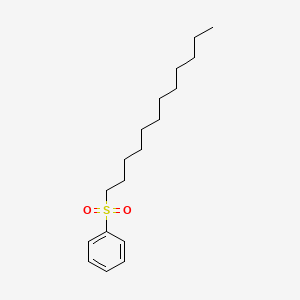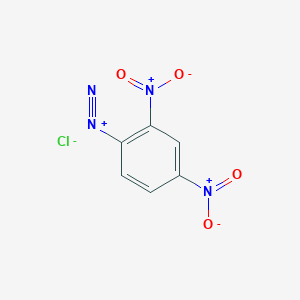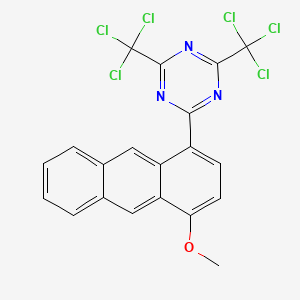
2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane is a chemical compound with a complex structure that includes multiple ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane typically involves the reaction of butyl glycidyl ether with a suitable nucleophile under controlled conditions. The reaction is carried out in the presence of a catalyst, often using solvents like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous esterification reactions, where raw materials such as ethylene glycol butyl ether and acetic acid are used. Solid acid catalysts are employed to facilitate the reaction, and the process is optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce alkanes or alcohols.
Applications De Recherche Scientifique
2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of 2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane involves its interaction with specific molecular targets. The compound can form complexes with proteins and other biomolecules, affecting their function and activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Butoxymethyl)oxirane: Similar in structure but differs in the presence of an oxirane ring.
n-Butyl glycidyl ether: Shares the butoxymethyl group but has different reactivity and applications.
Uniqueness
2-(Butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its multiple ether linkages, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity.
Propriétés
| 75507-18-5 | |
Formule moléculaire |
C15H30O6 |
Poids moléculaire |
306.39 g/mol |
Nom IUPAC |
2-(butoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C15H30O6/c1-2-3-4-19-13-15-14-20-10-9-17-6-5-16-7-8-18-11-12-21-15/h15H,2-14H2,1H3 |
Clé InChI |
ZUWFLWPCLOWQHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC1COCCOCCOCCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










